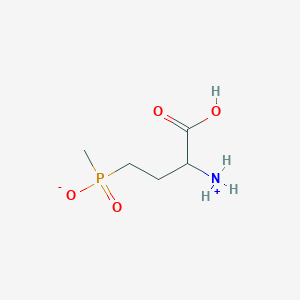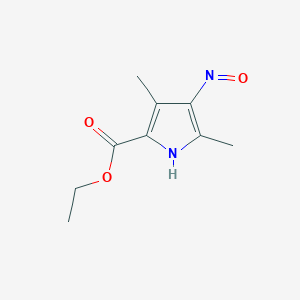
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has shown potential as a research tool in scientific studies. It is commonly referred to as MPTP hydrochloride and is used in various fields of research, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
MPTP hydrochloride is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.
Biochemische Und Physiologische Effekte
MPTP hydrochloride induces oxidative stress and neuroinflammation in the brain, leading to the degeneration of dopaminergic neurons. It also affects the mitochondrial function and impairs the energy metabolism of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP hydrochloride is a useful tool in the study of Parkinson's disease and has been instrumental in the development of various treatments for the disease. However, its use is limited to animal models, and its toxicity and potential for inducing Parkinson's disease-like symptoms in humans make it unsuitable for use in clinical trials.
Zukünftige Richtungen
The use of MPTP hydrochloride in scientific research is likely to continue, as it remains an important tool in the study of Parkinson's disease. Future research may focus on the development of alternative animal models or the identification of new compounds that can induce Parkinson's disease-like symptoms without the toxic effects of MPTP hydrochloride.
In conclusion, MPTP hydrochloride is a valuable tool in scientific research, particularly in the study of Parkinson's disease. Its ability to induce Parkinson's disease-like symptoms in animal models has led to significant advances in our understanding of the disease and the development of potential treatments. However, its toxicity and limitations in clinical trials highlight the need for continued research into alternative models and compounds.
Synthesemethoden
The synthesis of MPTP hydrochloride involves the reaction of 2-methyl-3-thiophenemethanol with piperidine, followed by the addition of tert-butyl bromoacetate. The resulting compound is then subjected to reduction and hydrolysis to obtain MPTP hydrochloride.
Wissenschaftliche Forschungsanwendungen
MPTP hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. It is commonly used to study the mechanisms of Parkinson's disease and to evaluate potential treatments for the disease.
Eigenschaften
CAS-Nummer |
109193-58-0 |
|---|---|
Produktname |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Molekularformel |
C17H30ClNO2S |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-15(7-10-21-13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
InChI-Schlüssel |
GXZPRFXZIBSNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Kanonische SMILES |
CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Synonyme |
1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)

